molecular formula C5H5Cl2NO2 B569911 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride CAS No. 124739-91-9

4-chloro-3,6-dihydrooxazine-2-carbonyl chloride

Cat. No.: B569911
CAS No.: 124739-91-9
M. Wt: 182
InChI Key: ZLPZCDIECQMRHJ-UHFFFAOYSA-N
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Description

4-chloro-3,6-dihydrooxazine-2-carbonyl chloride is a heterocyclic compound that belongs to the class of oxazines Oxazines are six-membered heterocycles containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method allows for the formation of the oxazine ring with high regio- and stereoselectivity. Another method involves the use of solid-phase synthesis, which can produce mixtures of stereo- and regioisomers .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of chiral catalysts to achieve enantioselective synthesis . High-throughput synthesis methods, such as solid-phase synthesis, are also employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,6-dihydrooxazine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various oxazine derivatives, tetrahydro-1,2-oxazines, and 1,4-amino alcohols. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3,6-dihydrooxazine-2-carbonyl chloride include other oxazine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chloro substituent and a carbonyl chloride functional group. This combination provides distinct reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

124739-91-9

Molecular Formula

C5H5Cl2NO2

Molecular Weight

182

IUPAC Name

4-chloro-3,6-dihydrooxazine-2-carbonyl chloride

InChI

InChI=1S/C5H5Cl2NO2/c6-4-1-2-10-8(3-4)5(7)9/h1H,2-3H2

InChI Key

ZLPZCDIECQMRHJ-UHFFFAOYSA-N

SMILES

C1C=C(CN(O1)C(=O)Cl)Cl

Synonyms

2H-1,2-Oxazine-2-carbonyl chloride, 4-chloro-3,6-dihydro- (9CI)

Origin of Product

United States

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